1,2-Benzocyclodecen-3-ol

Chiral separation Enantiomer elution order Pirkle CSP

1,2-Benzocyclodecen-3-ol (CAS 127654-56-2) is a chiral secondary alcohol belonging to the alkylarylcarbinol class, specifically a benzocycloalkenol featuring a 10-membered saturated ring fused to a benzene moiety. Its systematic IUPAC name is (5R)-5,6,7,8,9,10,11,12-octahydrobenzoannulen-5-ol, and it possesses a single stereogenic center at the hydroxyl-bearing carbon.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
CAS No. 127654-56-2
Cat. No. B160899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzocyclodecen-3-ol
CAS127654-56-2
Synonyms1,2-benzocyclodecen-3-ol
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CCCC(C2=CC=CC=C2CCC1)O
InChIInChI=1S/C14H20O/c15-14-11-5-3-1-2-4-8-12-9-6-7-10-13(12)14/h6-7,9-10,14-15H,1-5,8,11H2/t14-/m1/s1
InChIKeyWTHSRNWVSPIDPS-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzocyclodecen-3-ol (CAS 127654-56-2): Procurement-Relevant Identity, Class, and Core Characteristics


1,2-Benzocyclodecen-3-ol (CAS 127654-56-2) is a chiral secondary alcohol belonging to the alkylarylcarbinol class, specifically a benzocycloalkenol featuring a 10-membered saturated ring fused to a benzene moiety [1]. Its systematic IUPAC name is (5R)-5,6,7,8,9,10,11,12-octahydrobenzo[10]annulen-5-ol, and it possesses a single stereogenic center at the hydroxyl-bearing carbon [2]. The molecular formula is C14H20O with a molecular weight of 204.31 g/mol . The compound was first characterized in the context of chiral recognition studies, where its enantiomeric separation on a Pirkle-type HPLC column and absolute stereochemistry assignment served as a model for predicting the configuration of alkylarylcarbinols from elution order [1].

Chiral Reference Probe Pirkle-type CSP calibration and enantiomer elution order modeling for alkylarylcarbinols.
Homologous Series Terminal Largest ring-size (10-membered) benzocycloalkenol for testing chiral recognition rule generality.
Stereochemical Control Single enantiomer with documented absolute configuration; enantiomer-attribution review studies.

Why 1,2-Benzocyclodecen-3-ol Cannot Be Interchanged with Smaller-Ring Benzocycloalkenol Analogs in Chiral Separation and Model Studies


Within the benzocycloalkenol series, ring size is not a passive structural variable; it directly governs the conformational landscape, steric environment around the carbinol center, and the resulting chiral recognition behavior on Pirkle-type π-acidic CSPs [1]. The 10-membered ring of 1,2-benzocyclodecen-3-ol imposes a unique set of low-energy conformers that differ systematically from those of the 9-membered (benzocyclononen-3-ol), 8-membered (benzocycloocten-3-ol), and 7-membered (benzocyclohepten-3-ol) congeners [2]. Consequently, the magnitude and sometimes the direction of enantioselectivity (elution order) on a given CSP can invert or change substantially across the series, meaning that a separation method validated on a smaller-ring analog cannot be assumed to translate to the 10-membered alcohol without experimental verification [1].

Ring Size Conformational landscape and chiral recognition profiles differ systematically across 7–10 membered rings; elution order may invert.
Enantiomer Resolution Validated resolution method for the 10-membered alcohol relies on camphanate crystallization, not microbial reduction used for smaller-ring analogs.
Method Transfer Chiral HPLC methods developed for 7–9 membered congeners may not transfer directly; requires experimental verification.

Quantitative Differentiation of 1,2-Benzocyclodecen-3-ol Against Its Closest Structural Analogs: A Procurement-Focused Evidence Guide


Chiral HPLC Elution Order on (R)-N-(3,5-Dinitrobenzoyl)phenylglycine Pirkle Column: Direct Head-to-Head Comparison with 1,2-Benzocyclononen-3-ol

The enantiomers of (+)-1,2-benzocyclodecen-3-ol and (+)-1,2-benzocyclononen-3-ol were chromatographed on the identical Pirkle CSP [(R)-N-(3,5-dinitrobenzoyl)phenylglycine ionically bound to γ-aminopropyl silanized silica] under the same mobile phase conditions [1]. While the paper states that the elution order of both alcohols was determined and used to formulate a predictive rule for configurational assignment, the specific capacity factors (k') and separation factors (α) are not visible in the publicly available abstract and could not be extracted from the full text within the scope of this guide [1]. The existence of a direct, same-study head-to-head comparison is confirmed, but quantitative chromatographic parameters remain unretrieved.

Elution Order
Direct head-to-head
Qualitative elution order difference confirmed vs. 9-membered analog on (R)-DNB-phenylglycine CSP; quantitative k' and α unavailable.
Distinct chiral recognition fingerprint; enantiomer-attribution review context.
Quantitative parameters not retrieved from accessible abstract.
Chiral separation Enantiomer elution order Pirkle CSP

Predicted Physicochemical Property Comparison: 1,2-Benzocyclodecen-3-ol versus 1,2-Benzocyclononen-3-ol

ACD/Labs Percepta-predicted physicochemical parameters for 1,2-benzocyclodecen-3-ol (target) can be compared with those of the closest commercially cataloged ring-size analog, 1,2-benzocyclononen-3-ol, to assess differential volatility and hydrophobicity that impact handling and detection . The target compound exhibits a predicted boiling point of 344.4 ± 11.0 °C at 760 mmHg and a calculated LogP (XLogP) of approximately 4.0 . For the 9-membered analog 1,2-benzocyclononen-3-ol, predicted boiling point and LogP data were not identified in accessible public databases at the time of compilation, preventing a fully quantitative comparison; the available values are therefore presented as single-compound baselines .

Predicted Boiling Point
Data to verify
344.4 ± 11.0 °C (ACD/Labs Percepta); comparator data for 9-membered analog unavailable.
Baseline reference only; procurement-fit review context.
Predicted value; sources empty; verify experimentally.
Physicochemical profiling Boiling point Lipophilicity

Synthetic Resolution Strategy: Camphanate Fractional Crystallization Specificity for the 10-Membered Ring Alcohol

Unlike the 9-membered analog 1,2-benzocyclononen-3-ol, whose enantiomers were enriched via microbially mediated reductions, enantiomerically enriched (+)-1,2-benzocyclodecen-3-ol was specifically prepared by fractional crystallization of diastereoisomeric camphanates followed by hydrolysis [1]. This divergence in effective resolution strategy is ring-size-dependent: the microbial reduction pathway that succeeded for the 9-membered ketone was not applied to the 10-membered substrate in the same study; instead, classical chiral derivatization was required [1].

Resolution Strategy
Direct head-to-head
Camphanate fractional crystallization (target) vs. microbial reduction (9-membered analog); yields not quantified.
Ring-size-dependent resolution route; enantiomeric enrichment context.
May influence cost and available enantiomeric purity.
Enantiomeric enrichment Diastereomeric resolution Chiral pool synthesis

Conformational Ring-Size Class Effect: 10-Membered vs. 7- and 8-Membered Benzocycloalkenols in Chiral Recognition Models

Earlier work by Kasai and Ziffer (1983) established absolute stereochemistries and chromatographic behavior for the 7-membered (benzocyclohepten-3-ol) and 8-membered (benzocycloocten-3-ol) analogs on the same Pirkle CSP chemistry [1]. Integrating those findings with the 1991 data for the 9- and 10-membered alcohols, the authors formulated a general predictive rule linking elution order to absolute configuration across the homologous series [2]. This class-level inference positions the 10-membered alcohol as the extreme of the studied series, providing the largest ring size and thus the most pronounced conformational flexibility, which is hypothesized to modulate the π-π stacking and hydrogen-bonding interactions that govern enantiorecognition on the CSP [2].

Conformational Series
Class-level inference
10-membered ring is the largest studied; systematic ring-size increment linked to chiral recognition modulation.
Terminal data point for predictive rule validation.
Integrated from 7–10 membered ring series; class-level context.
Conformational analysis Structure-chirality relationship CSP modeling

High-Value Application Scenarios Where 1,2-Benzocyclodecen-3-ol Provides Differentiated Utility Based on the Evidence


Calibration and Validation of Pirkle-Type Chiral Stationary Phases for Alkylarylcarbinol Series

Laboratories maintaining or developing Pirkle-type π-acidic CSPs can employ 1,2-benzocyclodecen-3-ol as the largest-ring test probe in a homologous series (7–10 membered rings) to benchmark column performance and verify that the CSP discriminates enantiomers across a wide conformational range [1]. Because its elution order on the (R)-DNB-phenylglycine column was explicitly determined in direct comparison with the 9-membered analog, the compound serves as a documented reference point for inter-laboratory method transfer [1].

Absolute Configuration Assignment of Novel Alkylarylcarbinols via Chromatographic Correlation

Research groups isolating or synthesizing new chiral alkylarylcarbinols can use the established database of elution orders on the Pirkle CSP, to which 1,2-benzocyclodecen-3-ol contributed as a key 10-membered-ring entry, to assign absolute configuration by chromatographic correlation without requiring X-ray crystallography for every new structure [1][2].

Method Development for Enantiomeric Purity Determination of Ring-Expanded Benzocycloalkenol Intermediates

In synthetic projects targeting large-ring analogs of bioactive molecules—such as the ring-expanded estrone analogs described by Thies and Pierce—the enantiomeric purity of key alcohol intermediates can be assessed using chiral HPLC conditions informed by the 1,2-benzocyclodecen-3-ol elution model, provided the structural core is sufficiently similar [3].

Conformational Study of Medium-to-Large Ring Benzocycloalkenols by Chiral Discrimination

Physical organic chemistry groups investigating the relationship between ring size, conformation, and chiral recognition can use 1,2-benzocyclodecen-3-ol as the terminal member of the homologous series to probe how increasing ring flexibility modulates enantioselective binding on π-acidic CSPs, thereby refining computational models of enantiorecognition [1][2].

Application
Selection Property
Validation Focus
Pirkle-type CSP calibration
Ring-size probe coverage
Enantiomer resolution verification across conformational range
Absolute configuration assignment by chromatographic correlation
Elution order reference data
Predictive rule generality for alkylarylcarbinols
Enantiomeric purity method for ring-expanded intermediates
Chiral HPLC method adaptability
Structural similarity assessment to benzocycloalkenol core
Conformational analysis of ring-flexibility effects on chiral recognition
Terminal ring-size probe
Computational model refinement and enantiorecognition studies
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